

# Preclinical Profile of Trazpiroben (TAK-906): A Technical Guide

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## Compound of Interest

Compound Name: Trazpiroben

Cat. No.: B611468

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## Executive Summary

**Trazpiroben** (TAK-906) is a peripherally selective dopamine D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis. Its design aimed to mitigate the central nervous system (CNS) and cardiovascular side effects associated with existing therapies for this condition. Preclinical investigations have demonstrated that **Trazpiroben** possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a promising safety margin. This technical guide provides a comprehensive overview of the preclinical data available for **Trazpiroben**, with a focus on its pharmacodynamics, pharmacokinetics, metabolism, and safety pharmacology. The clinical development of **trazpiroben** was discontinued before April 2022.<sup>[1]</sup>

## Pharmacodynamics

**Trazpiroben**'s primary mechanism of action is the competitive antagonism of dopamine D2 and D3 receptors.<sup>[1]</sup>

## Receptor Binding Affinity

In vitro studies have quantified **Trazpiroben**'s high affinity for dopamine D2 and D3 receptors. It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic  $\alpha$ 1B and 5-

hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal, suggesting a low potential for off-target effects related to these receptors.[2]

Receptor Subtype	Binding Affinity (K <sub>i</sub> , nM)
Dopamine D2	1.5
Dopamine D3	3.2

## Functional Activity

**Trazpiroben** acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]

## In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have confirmed the in vivo activity of **Trazpiroben**. In rats, oral administration of **Trazpiroben** led to a dose-dependent increase in prolactin release, a well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in a study on apomorphine-induced emesis in dogs, **Trazpiroben** demonstrated potent inhibition of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of dopamine receptors in the chemoreceptor trigger zone.

## Pharmacokinetics

The pharmacokinetic profile of **Trazpiroben** has been characterized in several preclinical species, including rats and dogs, as well as in early-phase human trials.

## Absorption and Distribution

Following oral administration, **Trazpiroben** is rapidly absorbed. Preclinical studies in rats and dogs have shown that **Trazpiroben** has minimal brain penetration, with cerebrospinal fluid concentrations being significantly lower than plasma concentrations after multiple oral doses. This is a key feature designed to reduce the risk of CNS-related adverse effects.

## Metabolism

In vitro studies have revealed that **Trazpiroben** is primarily metabolized through a non-cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).

## Transporter Interactions

**Trazpiroben** has been identified as a substrate of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP) 1B1/1B3.

## Safety Pharmacology

Comprehensive safety pharmacology studies were conducted to evaluate the potential effects of **Trazpiroben** on major physiological systems.

## Central Nervous System (CNS)

Experimental Protocol:

- Species: Female Rats
- Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.
- Assessments: Functional observational battery (FOB) and locomotion assessments were performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.
- Results: No clinically meaningful effects on the functional observational battery were observed at any dose. A significant decrease in locomotion, including reduced horizontal and vertical ambulation, was noted at doses of  $\geq 300$  mg/kg/day. In a separate study, oral administration of **Trazpiroben** at doses of 1, 10, and 30 mg/kg did not affect rotarod performance in rats, further supporting its low potential for CNS impairment.

## Cardiovascular System

Experimental Protocol:

- Species: Male Beagle Dogs (telemetry-instrumented)
- Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.

- Assessments: Continuous measurement of cardiovascular parameters for approximately 18 hours post-dose.
- Results: **Trazpiroben** was associated with small, transient decreases in systolic and pulse pressure at doses of  $\geq 10$  mg/kg. A compensatory increase in heart rate was observed at the 30 mg/kg dose. Importantly, there were no **Trazpiroben**-related effects on the QT interval corrected for heart rate (QTc) or body temperature. **Trazpiroben** also exhibited weak inhibition of the hERG channel, with an IC<sub>50</sub> of 15.6  $\mu$ M, indicating a low potential for causing cardiac rhythm disturbances.

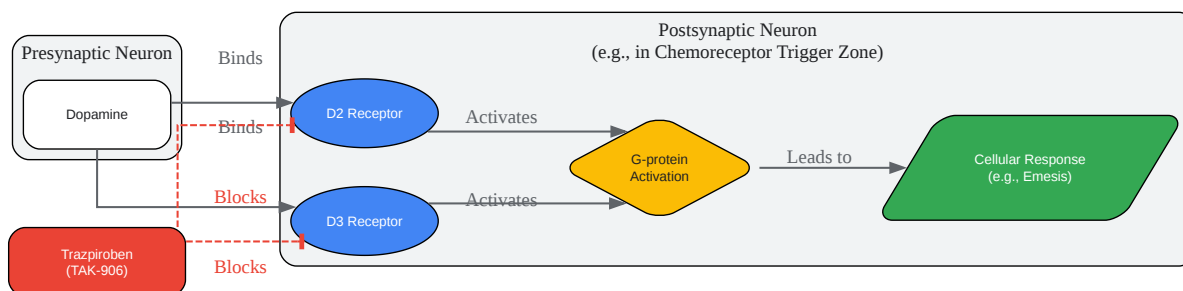
## Pulmonary System

### Experimental Protocol:

- Species: Male Rats
- Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.
- Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours post-dose, and approximately 24 hours post-dose on day 1.
- Results: No clinically meaningful effects on pulmonary function were observed at any of the tested doses.

## Visualizations

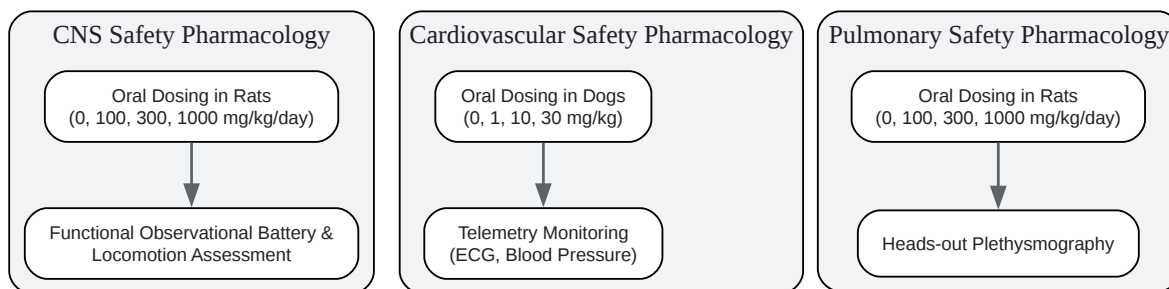
### Signaling Pathway



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Caption: **Trazpiroben's** mechanism of action as a D2/D3 receptor antagonist.

## Experimental Workflow



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## References

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